[4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol
Description
Properties
Molecular Formula |
C7H10F3NO |
|---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
[4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol |
InChI |
InChI=1S/C7H10F3NO/c8-7(9,10)5-1-6(2-5,4-12)11-3-5/h11-12H,1-4H2 |
InChI Key |
ATPMGXXXTGDEIC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(NC2)CO)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of [4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol typically involves the construction of the 2-azabicyclo[2.1.1]hexane core followed by functionalization at the 4-position with a trifluoromethyl group and introduction of the methanol substituent at the 1-position. The bicyclic framework is commonly assembled via intramolecular cyclization or ring-closing reactions from suitably substituted precursors.
Key Synthetic Routes
Cyclization from Azabicyclohexane Precursors
One approach involves the preparation of 2-azabicyclo[2.1.1]hexane derivatives bearing substituents at the 4-position, followed by selective functional group transformations to install the trifluoromethyl and methanol groups. Patents describe the synthesis of related N-substituted 2-azabicyclo[2.1.1]hexane derivatives using amination and cyclization steps, followed by chromatographic purification.
Example protocol from patent WO2010092286A1:
- Starting from 2-allyl-2-azabicyclo[2.1.1]hex-1-yl derivatives, the reaction medium is diluted with dichloromethane, washed sequentially with water, sodium hydroxide, and saturated sodium chloride solutions.
- The organic phase is dried over sodium sulfate, filtered, and evaporated under reduced pressure.
- Purification is achieved by silica gel chromatography using dichloromethane and ammoniacal methanol as eluents.
- The product is isolated as an oil or hydrochloride salt after acid-base extraction steps.
Multigram Synthesis via Boc-Protected Intermediates
A research article describes an optimized multigram synthesis of 2-azabicyclo[2.1.1]hexane derivatives with hydroxymethyl substitution using tert-butoxycarbonyl (Boc) protection strategies. Key steps include:
- Dissolving the precursor in water and adding sodium hydroxide to maintain controlled temperature.
- Addition of Boc anhydride (Boc2O) in tetrahydrofuran (THF) to protect the amine functionality.
- Extraction with tert-butyl methyl ether to isolate protected intermediates.
- Subsequent methylation using methyl iodide and potassium carbonate in dimethylformamide (DMF).
- Purification by extraction and drying under reduced pressure yields the desired methylated bicyclic compound with hydroxymethyl substitution.
This method allows for scalable synthesis with good yields (~70%) and high purity.
Alternative Routes and Functionalization
Other methods reported include:
- Acid-base extraction and crystallization to obtain hydrochloride salts of bicyclic amines.
- Use of methylation and trifluoroethyl substituents to introduce trifluoromethyl groups on the bicyclic scaffold.
- Controlled temperature and pH conditions during protection and deprotection steps to optimize yield and minimize side reactions.
Data Table: Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: [4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, [4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes. It may serve as a lead compound for the development of new drugs or therapeutic agents .
Medicine: In medicine, this compound is explored for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of advanced materials with specific characteristics .
Mechanism of Action
The mechanism of action of [4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to analogs with modifications in substituents, heteroatoms, and functional groups (Table 1).
Table 1: Key Structural and Physicochemical Comparisons
Key Findings
Trifluoromethyl vs. Non-Fluorinated Analogs: The trifluoromethyl group increases lipophilicity (logP) compared to the non-fluorinated parent compound {2-azabicyclo[2.1.1]hexan-1-yl}methanol (MW 113.16) . This enhances membrane permeability and resistance to oxidative metabolism.
Heteroatom Influence (N vs. O) :
- Nitrogen-containing bicyclic systems (e.g., 2-azabicyclo) exhibit basicity and hydrogen-bonding capability, unlike oxygen analogs (e.g., 2-oxabicyclo). This makes the target compound more suitable for interactions with biological targets .
Functional Group Modifications: The hydroxymethyl group in the target compound allows for derivatization (e.g., esterification, oxidation) compared to tert-butyl esters (CAS 1983346-85-5), which are typically used as intermediates . Carboxylic acid derivatives (e.g., 2,4-methanoproline β-isomer) highlight the scaffold’s versatility in generating bioactive molecules .
Synthetic Accessibility :
- Photochemical cyclization and electrophilic additions are common methods for constructing the bicyclic core . Introducing -CF₃ may require specialized fluorination reagents, increasing synthetic complexity compared to -F or -CF₂H analogs .
Biological Activity
The compound [4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol is a bicyclic amine derivative that has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H8F3NO2
- Molecular Weight : 195.14 g/mol
- CAS Number : 1955506-39-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound, particularly against Gram-positive and Gram-negative bacteria. For instance, it has shown effective inhibition against multidrug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae, with minimal inhibitory concentrations (MICs) ranging from 0.03125 to 0.25 μg/mL for some strains .
Anticancer Properties
In vitro studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines. The compound has been observed to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as an anticancer agent .
Study 1: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of several derivatives, including this compound. The compound demonstrated significant antibacterial activity against both E. coli and Enterococcus species, supporting its potential use in treating bacterial infections .
Study 2: Cytotoxicity Assessment
In another investigation focused on its cytotoxic effects, researchers tested the compound against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting that the compound could serve as a lead structure for further development in cancer therapy .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol, and how do reaction conditions influence yield and purity?
- Methodological Answer : Key synthetic strategies include photochemical cyclization of fluorinated precursors (e.g., methyl 2-fluoroacrylate) and electrophilic addition-rearrangement pathways. For example, photochemical methods generate the bicyclic core via [2+2] cycloaddition or radical-mediated ring closure . Reaction conditions (temperature, solvent, catalysts) critically impact stereoselectivity and purity. For instance, bromine-mediated rearrangements of 2-azabicyclo[2.2.0]hexenes require precise stoichiometry to suppress undesired side reactions .
Q. How is the molecular structure of this compound characterized, and what tools are used for validation?
- Methodological Answer : Structural elucidation relies on NMR (¹H/¹³C/¹⁹F), high-resolution mass spectrometry (HRMS), and X-ray crystallography. The bicyclo[2.1.1]hexane scaffold exhibits distinct coupling patterns in NMR due to its rigid geometry, while the trifluoromethyl group contributes characteristic ¹⁹F signals at ~-60 to -70 ppm . Computational modeling (DFT) aids in predicting stereochemical outcomes and verifying experimental data .
Q. What are the primary chemical reactions involving the hydroxymethyl and trifluoromethyl groups in this compound?
- Methodological Answer : The hydroxymethyl group undergoes oxidation (e.g., to carboxylic acids using Jones reagent) and nucleophilic substitution (e.g., esterification with activated acyl chlorides). The trifluoromethyl group participates in halogen-exchange reactions (e.g., SNAr with amines) and stabilizes adjacent carbocations during ring-opening reactions . Controlled hydrolysis of protective groups (e.g., tert-butoxycarbonyl) is critical for functionalizing the nitrogen atom .
Advanced Research Questions
Q. How do substituent effects and steric constraints influence the reactivity of this compound in electrophilic additions?
- Methodological Answer : Substituents at C3 or C5 positions dictate torquoselectivity in photochemical cyclizations. For example, 3-endo-methyl groups favor rearranged dibromides during bromine-mediated ring contractions, while 5-methyl substituents yield unrearranged products due to steric hindrance . Computational studies (e.g., NCI analysis) quantify non-covalent interactions guiding regioselectivity .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved through mechanistic analysis?
- Methodological Answer : Discrepancies arise from competing pathways in ring-closing steps. For instance, photochemical cyclization of 1,2-dihydropyridines may produce bicyclo[2.2.0]hexene byproducts unless substituents (e.g., phenylselenyl) direct selectivity . Kinetic vs. thermodynamic control can be assessed via reaction monitoring (in situ IR/Raman) and transition-state modeling (DFT) .
Q. What strategies optimize the metabolic stability and bioavailability of derivatives for medicinal chemistry applications?
- Methodological Answer : The trifluoromethyl group enhances lipophilicity (logP ~2.5) and resistance to oxidative metabolism. Structure-activity relationship (SAR) studies suggest replacing the hydroxymethyl group with bioisosteres (e.g., tetrazoles) to improve membrane permeability. In vitro assays (e.g., microsomal stability tests) validate improvements, while docking studies predict binding to proline-specific targets (e.g., prolyl hydroxylases) .
Q. How does the compound’s rigid bicyclic framework affect its interaction with biological targets, such as enzymes or receptors?
- Methodological Answer : The bicyclo[2.1.1]hexane core mimics proline’s conformation, enabling selective inhibition of enzymes like prolyl oligopeptidase. Competitive binding assays (SPR, ITC) and X-ray co-crystallography reveal that the trifluoromethyl group occupies hydrophobic pockets, while the hydroxymethyl forms hydrogen bonds with catalytic residues . Mutagenesis studies identify key residues (e.g., Tyr473 in COX-2) critical for affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
